4-Fluoro-3-methylbenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

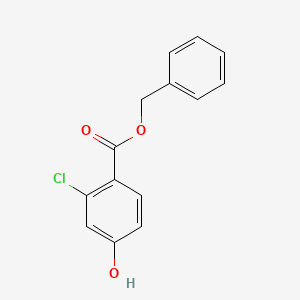

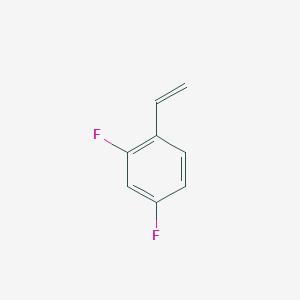

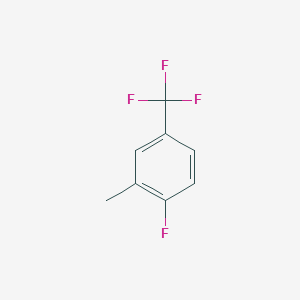

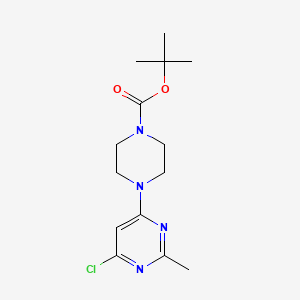

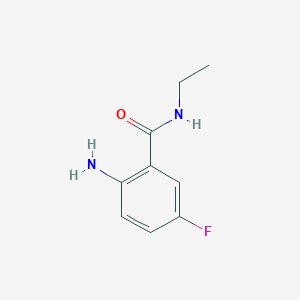

4-Fluoro-3-methylbenzotrifluoride is a chemical compound with the CAS Number: 74483-52-6 . It has a molecular weight of 178.13 and is in liquid form . The IUPAC name for this compound is 1-fluoro-2-methyl-4-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-methylbenzotrifluoride is 1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a methyl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-3-methylbenzotrifluoride are not available, benzotrifluorides have been used in various chemical reactions. For instance, they have been used in the preparation of 2-(4-methylphenyl) benzothiazole .Physical And Chemical Properties Analysis

4-Fluoro-3-methylbenzotrifluoride is a liquid . It has a molecular weight of 178.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available.Applications De Recherche Scientifique

Pharmaceuticals

4-Fluoro-3-methylbenzotrifluoride: is a valuable compound in pharmaceutical research due to its fluorinated aromatic structure, which can significantly alter the biological activity of potential drugs. It serves as a building block in the synthesis of various pharmacologically active molecules. For instance, its incorporation into molecules can improve metabolic stability and increase binding affinity to biological targets .

Material Science

In material science, 4-Fluoro-3-methylbenzotrifluoride is used to modify surface properties of materials. Its trifluoromethyl group can impart hydrophobicity, which is beneficial in creating water-resistant coatings and self-cleaning surfaces. Additionally, it can be used in the synthesis of liquid crystals and other advanced materials with specific electronic or optical properties .

Chemical Synthesis

This compound plays a crucial role in organic synthesis. It can act as a precursor for various organic transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules. Its fluorine atoms can be replaced with other functional groups, providing a versatile pathway for the synthesis of diverse organic compounds .

Agriculture

In the agricultural sector, research is ongoing to explore the use of 4-Fluoro-3-methylbenzotrifluoride in the development of new pesticides and herbicides. Its structural motif is common in many agrochemicals, and its modification can lead to the creation of compounds with improved efficacy and reduced environmental impact .

Environmental Science

Environmental scientists are investigating the impact of fluorinated compounds like 4-Fluoro-3-methylbenzotrifluoride on ecosystems. It is also used as a tracer or reference compound in environmental sampling and analysis to study the distribution and breakdown of fluorinated pollutants in nature .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-3-methylbenzotrifluoride is utilized as a standard in chromatographic analysis due to its unique retention properties. It helps in the calibration of instruments and serves as an internal standard to ensure the accuracy and precision of analytical methods .

Industrial Applications

Industrially, 4-Fluoro-3-methylbenzotrifluoride is involved in the manufacture of performance chemicals. It can be used as an intermediate in the production of specialty polymers, sealants, and adhesives that require specific fluorinated structures for enhanced performance .

Electronics

In the electronics industry, compounds like 4-Fluoro-3-methylbenzotrifluoride are essential in the synthesis of fluorinated dielectric materials. These materials are crucial for the development of high-performance electronic devices, offering better insulation properties and thermal stability .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-methylbenzoylchloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Orientations Futures

As for future directions, while specific information for 4-Fluoro-3-methylbenzotrifluoride is not available, benzotrifluorides have been gaining attention in the field of organic synthesis . They are more environmentally friendly than many other organic solvents and are suitable for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions .

Propriétés

IUPAC Name |

1-fluoro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPICZPCIWHHXED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604453 |

Source

|

| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74483-52-6 |

Source

|

| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)